molecular formula C9H16O4S B13392298 Propanoic acid, 2,2-dimethyl-, [[(ethylthio)carbonyl]oxy]methyl ester CAS No. 133217-59-1

Propanoic acid, 2,2-dimethyl-, [[(ethylthio)carbonyl]oxy]methyl ester

Cat. No.: B13392298
CAS No.: 133217-59-1
M. Wt: 220.29 g/mol
InChI Key: FAFMFYZDXCDNBZ-UHFFFAOYSA-N
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Description

Propanoic acid, 2,2-dimethyl-, [[(ethylthio)carbonyl]oxy]methyl ester is a chemical compound with a complex structure

Properties

CAS No.

133217-59-1

Molecular Formula

C9H16O4S

Molecular Weight

220.29 g/mol

IUPAC Name

ethylsulfanylcarbonyloxymethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C9H16O4S/c1-5-14-8(11)13-6-12-7(10)9(2,3)4/h5-6H2,1-4H3

InChI Key

FAFMFYZDXCDNBZ-UHFFFAOYSA-N

Canonical SMILES

CCSC(=O)OCOC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of propanoic acid, 2,2-dimethyl-, [[(ethylthio)carbonyl]oxy]methyl ester involves several steps. One common method includes the esterification of propanoic acid derivatives with appropriate alcohols under acidic conditions. Industrial production methods often involve the use of catalysts to enhance the reaction rate and yield. Specific reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently .

Chemical Reactions Analysis

Propanoic acid, 2,2-dimethyl-, [[(ethylthio)carbonyl]oxy]methyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Propanoic acid, 2,2-dimethyl-, [[(ethylthio)carbonyl]oxy]methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of propanoic acid, 2,2-dimethyl-, [[(ethylthio)carbonyl]oxy]methyl ester involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Propanoic acid, 2,2-dimethyl-, [[(ethylthio)carbonyl]oxy]methyl ester can be compared with similar compounds such as:

Biological Activity

Propanoic acid, 2,2-dimethyl-, [[(ethylthio)carbonyl]oxy]methyl ester, commonly referred to as a derivative of pivalic acid, is a compound with significant biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, particularly in cancer research and pharmacology.

Chemical Structure and Properties

  • Chemical Formula : C8H16O2S
  • Molecular Weight : 176.28 g/mol
  • CAS Registry Number : 11557375

This compound features a propanoic acid backbone with a dimethyl group and an ethylthio carbonyl moiety, contributing to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the ester : Reacting propanoic acid with an alcohol under acidic conditions.
  • Incorporation of the ethylthio group : Utilizing thiol chemistry to introduce the ethylthio moiety.

Anticancer Properties

Recent studies have highlighted the anticancer properties of related compounds derived from 2,2-dimethylpropanoic acid. For instance, a series of 24 compounds synthesized from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate demonstrated selective inhibition of colon cancer cell proliferation (HCT-116 cells) with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL . Notably:

  • Compound 7a and 7g exhibited the highest inhibitory activity (IC50 = 0.12 mg/mL).
  • The mechanism of action was linked to apoptosis induction and disruption of cell cycle progression.

The compounds were found to act through the inhibition of specific signaling pathways involving heat shock protein 90 (HSP90) and tumor necrosis factor receptor-associated protein 1 (TRAP1), which are critical for cancer cell survival and proliferation .

Study on Antiproliferative Activity

In a detailed study focusing on methyl esters derived from propanoic acid, researchers evaluated their effects on various cancer cell lines. The results indicated that these compounds selectively targeted cancerous cells while sparing normal cells (e.g., HEK-293), suggesting a favorable therapeutic index .

Toxicological Assessment

A rapid screening approach assessed the ecological impact and potential toxicity of similar compounds. Of the substances evaluated, many showed low potential for ecological harm, indicating that modifications in chemical structure could lead to safer alternatives in pharmaceutical applications .

Data Table: Biological Activity Summary

CompoundIC50 (mg/mL)Cancer Cell LineMechanism of Action
Compound 7a0.12HCT-116HSP90/TRAP1 inhibition
Compound 7g0.12HCT-116HSP90/TRAP1 inhibition
Compound 7d0.81HCT-116HSP90/TRAP1 inhibition

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